molecular formula C18H24N2O3 B2385641 Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate CAS No. 1251003-15-2

Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate

Cat. No. B2385641
CAS RN: 1251003-15-2
M. Wt: 316.401
InChI Key: OUZUSOIECSXBAV-RDTXWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate, also known as Compound 1, is a novel synthetic compound that has been synthesized and studied in recent years. The compound has shown promising results in various scientific research applications, making it a potential candidate for further study and development.

Mechanism of Action

The exact mechanism of action of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1 is not fully understood. However, it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. Further studies are needed to fully elucidate the mechanism of action of this compound 1.
Biochemical and Physiological Effects
This compound 1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. It has also been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1 is its high purity and high yield synthesis method, which makes it easy to obtain for laboratory experiments. Another advantage is its potential as a therapeutic agent in various scientific research applications. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for the study and development of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1. One direction is to further elucidate its mechanism of action, which will help to optimize its use in laboratory experiments. Another direction is to investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the synthesis method can be further optimized to improve the yield and purity of the compound. Overall, this compound 1 has shown promising results in various scientific research applications and has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1 involves a multi-step process that includes the condensation of a ketone with an amine, followed by the addition of a carboxylic acid and a tert-butyl group. The final product is obtained through a spirocyclization reaction. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate 1 has been studied for its potential as a therapeutic agent in various scientific research applications. One study investigated its anti-inflammatory effects in a mouse model of acute lung injury. The results showed that this compound 1 reduced inflammation and improved lung function. Another study investigated its potential as an anti-tumor agent in breast cancer cells. The results showed that this compound 1 inhibited cell proliferation and induced apoptosis in the cancer cells.

properties

IUPAC Name

tert-butyl (5S,9S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-14(13-7-5-4-6-8-13)18(12-20)10-9-15(21)19-18/h4-8,14H,9-12H2,1-3H3,(H,19,21)/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZUSOIECSXBAV-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@]2(C1)CCC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.